(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(thiophen-2-yl)methanone
Description
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Properties
IUPAC Name |
[4-(1-methylpyrazol-3-yl)piperidin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-16-7-6-12(15-16)11-4-8-17(9-5-11)14(18)13-3-2-10-19-13/h2-3,6-7,10-11H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWVZPILLVNFOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its structural features, including the pyrazole and piperidine moieties, suggest that it may interact with various biological targets, making it a candidate for further investigation into its biological activity.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure consists of:
- A piperidine ring, which is known for its role in various pharmacological activities.
- A pyrazole ring that can modulate biological interactions.
- A thiophen group, which may enhance the compound's lipophilicity and biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 1-methyl-1H-pyrazole with a thiophene derivative under controlled conditions. Common methods include:
- Starting Materials: 1-methyl-1H-pyrazole and thiophen-2-carboxylic acid derivatives.
- Reaction Conditions: The reaction is usually conducted in an aprotic solvent like DMF or DMSO, often in the presence of a base such as sodium hydride or potassium carbonate.
- Purification: The product can be purified through column chromatography or recrystallization techniques.
The biological activity of this compound has been explored in various studies. It is believed to exert its effects through:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with neurological disorders.
- Receptor Modulation: It has potential interactions with neurotransmitter receptors, which could influence synaptic transmission and neuronal excitability.
Pharmacological Studies
Several studies have investigated the pharmacological profile of this compound:
Case Studies
A few notable case studies highlight the biological activity of similar compounds:
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a lead molecule in the development of new therapeutic agents. Its structural components are associated with various biological activities, making it suitable for further exploration in drug discovery.
Table 1: Biological Activities of Related Compounds
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Pyrazole derivatives | Inhibition of bacterial growth |
| Antitumor | Piperidine analogs | Induction of apoptosis in cancer cells |
| Anti-inflammatory | Thiophene compounds | Reduction of inflammation markers |
Antimicrobial Activity
Research indicates that derivatives similar to (4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)(thiophen-2-yl)methanone exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains.
Table 2: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (4-(1-methyl-1H-pyrazol-3-yl)piperidin) | E. coli | 10 µg/mL |
| (4-(1-methyl-1H-pyrazol-3-yl)piperidin) | S. aureus | 8 µg/mL |
| (4-(1-methyl-1H-pyrazol-3-yl)piperidin) | P. aeruginosa | 12 µg/mL |
Antitumor Properties
The compound has been investigated for its potential antitumor effects. Studies suggest that it may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
Case Study: Apoptosis Induction
In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in specific cancer cell lines. The mechanism involves:
- Up-regulation of pro-apoptotic proteins.
- Down-regulation of anti-apoptotic proteins.
- Activation of caspase pathways leading to cell death.
Key Mechanisms
- Target Interaction : The compound may interact with enzymes or receptors involved in cell signaling pathways.
Biochemical Pathways
Research indicates that compounds with similar structures can affect biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR identify proton environments and confirm substituent positions on the piperidine and thiophene rings .
- X-ray Crystallography : Resolves stereochemical ambiguities, such as the orientation of the 1-methylpyrazole group relative to the piperidine ring .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing isomers .
What methodologies are effective for analyzing contradictory biological activity data across studies?
Advanced Research Question
Contradictions in bioactivity (e.g., varying IC values in kinase assays) may arise from:
- Assay Conditions : Differences in buffer pH or ATP concentrations alter enzyme-substrate interactions. Standardize protocols using recombinant enzymes under controlled conditions .
- Cellular Models : Compare results across primary cells vs. immortalized lines to assess cell-type-specific effects .
- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) to minimize variability .
How can computational modeling predict the compound’s mechanism of action?
Advanced Research Question
- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the thiophene carbonyl and catalytic lysine residues .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify critical binding motifs .
- QSAR Models : Corrogate substituent effects (e.g., methyl vs. ethyl groups on pyrazole) with bioactivity trends .
What experimental approaches validate the compound’s stability under physiological conditions?
Advanced Research Question
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. The piperidine-thiophene linkage shows instability at pH < 3 .
- Plasma Stability Assays : Exposure to human plasma (37°C, 24 hrs) reveals esterase-mediated hydrolysis of labile groups .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage conditions .
How can structure-activity relationship (SAR) studies improve target selectivity?
Advanced Research Question
- Analog Synthesis : Modify the pyrazole’s methyl group to bulkier substituents (e.g., isopropyl) to sterically hinder off-target binding .
- Bioisosteric Replacement : Substitute thiophene with furan to assess electronic effects on receptor affinity .
- Enzymatic Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify selectivity outliers .
What strategies mitigate solubility challenges in in vivo studies?
Advanced Research Question
- Prodrug Design : Introduce phosphate groups at the piperidine nitrogen to enhance aqueous solubility, with enzymatic cleavage in target tissues .
- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes (50–100 nm) for sustained release .
- Co-solvent Systems : Use cyclodextrin complexes or ethanol-water mixtures (≤20% v/v) to improve bioavailability .
How do crystallographic data inform polymorph screening and material characterization?
Advanced Research Question
- Powder XRD : Compare experimental diffractograms with simulated patterns from single-crystal data to identify polymorphs .
- DSC Analysis : Detect melting point variations (>5°C differences) between polymorphic forms .
- Solvent Evaporation Screens : Test crystallization in 10+ solvents (e.g., ethanol, acetonitrile) to map polymorph stability regions .
What analytical techniques quantify trace impurities in bulk synthesis batches?
Basic Research Question
- LC-MS/MS : Detect impurities at ppm levels using MRM transitions specific to common byproducts (e.g., des-methyl analogs) .
- ICP-OES : Screen for heavy metal residues (e.g., Pd, Cu) from catalytic steps .
- NMR Relaxometry : Identify amorphous vs. crystalline impurities via relaxation times .
How can researchers reconcile discrepancies in reported synthetic yields?
Advanced Research Question
- Reaction Monitoring : Use in situ IR spectroscopy to track intermediate formation and optimize quenching times .
- DoE (Design of Experiments) : Apply factorial designs to isolate critical variables (e.g., catalyst loading vs. temperature) .
- Reproducibility Protocols : Publish detailed procedures with exact molar ratios, stirring rates, and drying times .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
